molecular formula C22H27ClN2O6S B12473008 3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12473008
M. Wt: 483.0 g/mol
InChI Key: WXEISEUYKDBBNT-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound are likely sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other medical conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes. This compound might target specific enzymes in bacterial cells, disrupting their metabolic processes and leading to cell death. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.

Uniqueness

3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide stands out due to its complex structure, which may confer unique biological activities or chemical reactivity compared to simpler sulfonamides.

Properties

Molecular Formula

C22H27ClN2O6S

Molecular Weight

483.0 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H27ClN2O6S/c1-29-19-9-8-15(12-16(19)22(26)25-10-6-4-5-7-11-25)32(27,28)24-18-14-20(30-2)17(23)13-21(18)31-3/h8-9,12-14,24H,4-7,10-11H2,1-3H3

InChI Key

WXEISEUYKDBBNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)N3CCCCCC3

Origin of Product

United States

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